

# Technical Support Center: Troubleshooting Aggregation of Pyrene-Labeled Peptides

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>N</i> -4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine
CAS No.:	228414-53-7
Cat. No.:	B561677

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrene-labeled peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common aggregation issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource to explain the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity of your results.

## I. Understanding the Core Problem: Pyrene Excimer Fluorescence and Aggregation

Pyrene is a unique fluorescent probe due to its ability to form an "excimer" (excited state dimer). When two pyrene molecules are in close proximity (within  $\sim 10 \text{ \AA}$ ), the excitation of one can lead to the formation of a transient excited state dimer, which then emits light at a longer wavelength (around 450-550 nm) compared to the pyrene monomer (around 375-400 nm).<sup>[1]</sup>  
<sup>[2]</sup> This phenomenon is the foundation for using pyrene to study peptide aggregation. An increase in the excimer-to-monomer fluorescence intensity ratio (IE/IM) is often interpreted as

an indication of peptide self-assembly or aggregation.[3] However, this powerful technique is not without its challenges, as aggregation can be an unintended artifact of the experimental conditions.

```
// Nodes M [label="M", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_star [label="M",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_star [label="E", fillcolor="#FBBC05",  
fontcolor="#FFFFFF"]; M_M [label="M + M", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E  
[label="E", fillcolor="#34A853", fontcolor="#FFFFFF];  
  
// Edges M -> M_star [label="Excitation (hv)"]; M_star -> M [label="Monomer\nFluorescence",  
style=dashed]; M_star -> M_M [label="+ M"]; M_M -> E_star [label="Excimer Formation"];  
E_star -> E [label="Excimer\nFluorescence", style=dashed]; E -> M_M [label="Dissociation",  
style=dotted];  
  
// Invisible nodes for layout {rank=same; M; M_M;} {rank=same; M_star; E_star;} {rank=same;  
E;}
```

**Figure 1:** Simplified Jablonski diagram illustrating pyrene monomer and excimer formation.

## II. Frequently Asked Questions (FAQs)

### Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is the self-association of individual peptide monomers into larger, often insoluble, structures such as oligomers, fibrils, or amorphous aggregates.[4] This is a significant issue in research and drug development for several reasons:

- **Loss of Biological Activity:** Aggregated peptides may not be able to bind to their intended targets, leading to a loss of therapeutic efficacy or inaccurate experimental results.[4]
- **Altered Pharmacokinetics:** The size and solubility of peptides dramatically affect their absorption, distribution, metabolism, and excretion (ADME) profile.
- **Immunogenicity:** Aggregates can be recognized by the immune system as foreign bodies, potentially triggering an unwanted immune response.[4]

- **Experimental Artifacts:** In the context of pyrene-labeled peptides, aggregation can lead to a high excimer signal that is not representative of the specific molecular interactions being studied.

## Q2: My pyrene-labeled peptide solution shows a high excimer-to-monomer (IE/IM) ratio even at low concentrations. What could be the cause?

A2: A high IE/IM ratio at low concentrations often suggests pre-existing aggregates or a high propensity for aggregation. Several factors could be at play:

- **Peptide Sequence:** Peptides with a high content of hydrophobic amino acids are more prone to aggregation in aqueous solutions.[4]
- **Purity of the Labeled Peptide:** The presence of unlabeled peptide or impurities from the synthesis and purification process can promote aggregation. It's crucial to ensure the high purity of your labeled peptide, for example by using HPLC.[5]
- **Storage Conditions:** Improper storage, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can induce aggregation. It is often recommended to store peptides at -20°C or -80°C and aliquot them into smaller, single-use volumes.[4]
- **Solvent History:** The solvent used to initially dissolve the peptide can have a lasting impact on its aggregation state.[6][7] For hydrophobic peptides, dissolving in a small amount of organic solvent like DMSO before dilution into an aqueous buffer is a common practice.[4]

## Q3: How does the choice of solvent affect the aggregation of my pyrene-labeled peptide?

A3: The solvent plays a critical role in peptide solubility and aggregation. The polarity, pH, and ionic strength of the solvent can all influence the conformational state of the peptide and the interactions between peptide molecules.

- **Polarity:** The polarity of the solvent affects the hydrophobic interactions between peptide side chains. In aqueous buffers, hydrophobic residues tend to bury themselves to minimize contact with water, which can drive aggregation.

- **pH and Ionic Strength:** The pH of the solution determines the charge state of ionizable amino acid residues. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and favoring aggregation.[4] The ionic strength of the buffer can also modulate electrostatic interactions.
- **Organic Co-solvents:** The addition of organic solvents like acetonitrile or DMSO can disrupt hydrophobic interactions and prevent aggregation.[6][7] However, these solvents can also alter the native conformation of the peptide. The choice and concentration of the organic solvent must be carefully optimized for your specific peptide.

### III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common aggregation issues with pyrene-labeled peptides.

#### Problem 1: Inconsistent fluorescence readings and poor reproducibility.

This is often a sign of ongoing aggregation and precipitation in your sample.

##### Troubleshooting Workflow

```
// Nodes start [label="Inconsistent Fluorescence Readings", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Visually Inspect Sample for\nPrecipitate/Turbidity", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge Sample", fillcolor="#FBBC05", fontcolor="#202124"]; measure_supernatant [label="Re-measure Fluorescence of Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; problem_persists [label="Problem Persists?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solubility [label="Optimize Solubility Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess_protocol [label="Re-assess Experimental Protocol", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_solubility; check_solubility -> centrifuge; centrifuge -> measure_supernatant; measure_supernatant -> problem_persists; problem_persists -> optimize_solubility [label="Yes"]; problem_persists -> reassess_protocol [label="No"]; optimize_solubility -> reassess_protocol; reassess_protocol -> resolved; }
```

**Figure 2:** Workflow for addressing inconsistent fluorescence readings.

## Step-by-Step Protocol for Optimizing Solubility

- Peptide Stock Preparation:
  - For hydrophobic peptides, dissolve the lyophilized powder in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile). The choice of solvent may need to be empirically determined.
  - Vortex gently to ensure complete dissolution.
  - Slowly add the aqueous buffer to the peptide solution with continuous stirring. Avoid adding the aqueous buffer too quickly, as this can cause the peptide to precipitate.
- pH Adjustment:
  - Determine the isoelectric point (pI) of your peptide.
  - Adjust the pH of your buffer to be at least one pH unit away from the pI to ensure a net charge on the peptide, which will increase electrostatic repulsion and reduce aggregation. [\[4\]](#)
- Use of Additives:
  - Consider the inclusion of additives that can help to solubilize the peptide and prevent aggregation. These can include:
    - Denaturants: Low concentrations of guanidinium chloride or urea can help to disrupt aggregates.
    - Sugars: Sucrose or trehalose can act as stabilizers. [\[4\]](#)

## Problem 2: High IE/IM ratio that is independent of peptide concentration.

This suggests that the pyrene labels are in close proximity due to factors other than intermolecular peptide aggregation.

## Possible Causes and Solutions

- Intramolecular Excimer Formation: If the peptide is labeled at two positions that are close in the folded structure, you may observe a high IE/IM ratio due to intramolecular excimer formation.[8]
  - Solution: If possible, redesign the peptide with a single pyrene label or increase the distance between the two labeling sites.
- "Stacking" of Pyrene Moieties: The aromatic pyrene molecules can interact with each other through  $\pi$ - $\pi$  stacking, especially if they are attached to flexible linkers.[2][9]
  - Solution: Altering the linker length or chemistry between the pyrene and the peptide can help to reduce this effect.
- Micelle Formation: Some amphiphilic peptides can form micelles, where the hydrophobic pyrene labels are sequestered in the hydrophobic core, leading to a high local concentration and increased excimer formation.[10]
  - Solution: This is a property of the peptide itself. If micelle formation is not the phenomenon you wish to study, you may need to work at concentrations below the critical micelle concentration (CMC).

## Experimental Protocol: Determining the Critical Micelle Concentration (CMC)

- Prepare a series of peptide solutions with increasing concentrations.
- Add a constant, low concentration of free pyrene to each solution.
- Measure the fluorescence emission spectrum of each sample.
- Plot the ratio of the intensity of the first and third vibronic peaks of the pyrene monomer fluorescence ( $I_1/I_3$ ) against the logarithm of the peptide concentration.[11]
- The CMC is the concentration at which a sharp change in the  $I_1/I_3$  ratio is observed.[10]

## Problem 3: Temperature-dependent changes in fluorescence.

Temperature can significantly impact both the photophysics of pyrene and the aggregation state of the peptide.

### Understanding Temperature Effects

- **Pyrene Photophysics:** The fluorescence lifetime and quantum yield of pyrene are temperature-dependent.[12][13]
- **Peptide Conformation and Aggregation:** Temperature can induce conformational changes in peptides, potentially exposing hydrophobic regions and promoting aggregation.[4] The strength of hydrophobic interactions is also temperature-dependent.

### Experimental Protocol: Temperature-Controlled Fluorescence Measurements

- Use a temperature-controlled fluorometer to maintain a constant and accurate sample temperature.
- Allow the sample to equilibrate at the desired temperature for a sufficient amount of time before taking measurements.
- If studying temperature-induced aggregation, acquire spectra at incremental temperature changes, allowing for equilibration at each step.
- Be aware that temperature can also affect the viscosity of the solvent, which in turn can influence the rate of excimer formation.[14]

## Quantitative Data Summary

Parameter	Typical Range/Value	Significance	Reference(s)
Pyrene Monomer Emission	375 - 400 nm	Indicates non-aggregated or spatially separated pyrene labels.	[1]
Pyrene Excimer Emission	450 - 550 nm	Indicates close proximity of pyrene labels, often due to aggregation.	[1][2]
Working Peptide Concentration	< 10 <sup>-5</sup> M	Concentrations above this may lead to excimer formation even for non-aggregating peptides.	[15]
pH relative to pI	> 1 pH unit away	Minimizes aggregation by maximizing electrostatic repulsion.	[4]

## IV. Conclusion

Troubleshooting aggregation issues with pyrene-labeled peptides requires a systematic approach that considers the interplay between the peptide sequence, the properties of the pyrene label, and the experimental conditions. By carefully controlling factors such as concentration, solvent, and temperature, and by using the diagnostic protocols outlined in this guide, researchers can minimize artifacts and obtain reliable data on peptide self-assembly and interaction.

## V. References

- Johnson, G. E. (1980). Effect of Concentration on the Fluorescence Spectra and Lifetimes of Pyrene in Polystyrene Films. *Macromolecules*, 13(4), 839–844. [\[Link\]](#)

- Reja, Z. A., et al. (2015). Solvent-tunable morphology and emission of pyrene-dipeptide organogels. *Journal of Peptide Science*, 21(8), 644-650. [[Link](#)]
- Tovar, J. D., et al. (2005). Probing the Interior of Peptide Amphiphile Supramolecular Aggregates. *Journal of the American Chemical Society*, 127(26), 9479–9487. [[Link](#)]
- Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. *Chemical Reviews*, 93(2), 587–614. [[Link](#)]
- Birks, J. B., et al. (1968). Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate). *Journal of the Chemical Society, Faraday Transactions 2*, 64, 931-938. [[Link](#)]
- Sviben, I., et al. (2023). Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides. *International Journal of Molecular Sciences*, 24(22), 16219. [[Link](#)]
- Ibarra-Molero, B., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. *Polymers*, 12(10), 2405. [[Link](#)]
- Adhikari, B., et al. (2011). Pyrene-containing peptide-based fluorescent organogels: inclusion of graphene into the gel network. *Chemistry – A European Journal*, 17(41), 11474-11483. [[Link](#)]
- Strauss, J., & Daub, J. (2002). Optically Active Cyclic Hexapeptides with Covalently Attached Pyrene Probes: Selective Alkaline Earth Metal Ion Recognition Using Excimer Emission. *Organic Letters*, 4(5), 683–686. [[Link](#)]
- Soreghan, B. A., et al. (1994). Solvent effects on self-assembly of beta-amyloid peptide. *Journal of Biological Chemistry*, 269(46), 28617–28620. [[Link](#)]
- Narayanaswami, V., et al. (2001). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. *Journal of Biological Chemistry*, 276(4), 2521–2528. [[Link](#)]

- Teledyne ISCO. (n.d.). Synthesis and purification of photoreactive peptides targeting epigenetic enzymes. Application Note AN103. [\[Link\]](#)
- Lamoria, M., & Milton, M. D. (2023). Novel Y-shaped multi-stimuli responsive pyrene substituted quinoxaline and pyridopyrazine-based push-pull molecules showing solvatochromism, aggregation induced excimer emission, acidofluorochromism and moisture detection. *Dyes and Pigments*, 210, 111025. [\[Link\]](#)
- de Oliveira, G. A. P., et al. (2019). Comparing activity, toxicity and model membrane interactions of Jelleine-I and Trp/Arg analogs: analysis of peptide aggregation. *Journal of the Brazilian Chemical Society*, 30(12), 2568-2579. [\[Link\]](#)
- Wu, C., et al. (2022). Ambient Benzo[a]pyrene's Effect on Kinetic Modulation of Amyloid Beta Peptide Aggregation: A Tentative Association between Ultrafine Particulate Matter and Alzheimer's Disease. *International Journal of Environmental Research and Public Health*, 19(24), 16781. [\[Link\]](#)
- Ramstedt, B., et al. (1997). Synthesis and intermembrane transfer of pyrene-labelled liponucleotides: ceramide phosphothymidines. *Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism*, 1345(2), 164-174. [\[Link\]](#)
- Wang, Y., et al. (2013). Morphology tailoring and temperature sensitivity control of waist cross-linked micelles and evaluation of their application as intelligent drug carriers. *Journal of Materials Chemistry B*, 1(36), 4566-4576. [\[Link\]](#)
- Forrest, J. A., & Dalnoki-Veress, K. (2001). The glass transition in thin polymer films. *Advances in Colloid and Interface Science*, 94(1-3), 167-195. [\[Link\]](#)
- Buruiana, E. C., & Chitanu, G. C. (2000). Fluorescence Probe Study of the Interactions between Nonionic Poly(oxyethylene) Surfactants and Poly(acrylic acid) in Aqueous Solutions. *Macromolecules*, 33(22), 8444–8449. [\[Link\]](#)
- Pandey, A., et al. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. *Physical Chemistry Chemical Physics*, 22(33), 18456-18466. [\[Link\]](#)

- Bernard, E., et al. (2021). Peptide Vectors Carry Pyrene to Cell Organelles Allowing Real-Time Quantification of Free Radicals in Mitochondria by Time-Resolved Fluorescence Microscopy. *ChemBioChem*, 22(9), 1676-1685. [[Link](#)]
- Soreghan, B. A., et al. (1994). Solvent effects on self-assembly of beta-amyloid peptide. *The Journal of biological chemistry*, 269(46), 28617–28620. [[Link](#)]
- Koutsopoulos, S., & Zhang, S. (2012). Self-assembling Behavior of Designer Lipid-like Peptides. *Journal of visualized experiments : JoVE*, (62), 3743. [[Link](#)]
- Zhang, H., et al. (2022). Pyrene label used as a scale for sequence-controlled functionalized polymers. *Polymer Chemistry*, 13(5), 656-664. [[Link](#)]
- Adhikari, B., et al. (2011). Pyrene-containing peptide-based fluorescent organogels: inclusion of graphene into the gel network. *Chemistry*, 17(41), 11474-83. [[Link](#)]
- Minge, O., et al. (2011). Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence. *Biophysical Journal*, 101(7), 1624–1632. [[Link](#)]
- Domotor, O., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. *ACS Organic & Inorganic Au*. [[Link](#)]
- Zhao, X., et al. (2015). Self-assembling surfactant-like peptide A6K as potential delivery system for hydrophobic drugs. *International journal of nanomedicine*, 10, 4659–4670. [[Link](#)]
- Hu, Y., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. *Chemical Society Reviews*, 52(19), 6596-6632. [[Link](#)]
- Tran, D. T., et al. (2012). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. *Journal of biomolecular screening*, 17(8), 1045–1054. [[Link](#)]
- Wang, Y., et al. (2018). Preparation, characterization, and in vitro evaluation of amphiphilic peptide P12 and P12-DOX nanomicelles as antitumor drug carriers. *International journal of nanomedicine*, 13, 629–642. [[Link](#)]

- Zhang, R., et al. (2009). Nucleic Acid-Induced Aggregation and Pyrene Excimer Formation. *Organic Letters*, 11(19), 4302–4305. [[Link](#)]
- Harvey, P. D. (2014). Synthesis of substituted pyrenes by indirect methods. *Organic & Biomolecular Chemistry*, 12(3), 369-383. [[Link](#)]
- Tran, D. T., et al. (2012). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. *Journal of biomolecular screening*, 17(8), 1045–1054. [[Link](#)]
- Kalva, N., et al. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. *Polymers*, 14(15), 3004. [[Link](#)]
- Maity, D., & Schmuck, C. (2020). Selected peptide-based fluorescent probes for biological applications. *Beilstein Journal of Organic Chemistry*, 16, 2988–3004. [[Link](#)]
- Zhang, R., et al. (2009). Nucleic acid-induced aggregation and pyrene excimer formation. *Organic letters*, 11(19), 4302–4305. [[Link](#)]
- Jones, G., II, & Vullev, V. I. (2002). Contribution of a Pyrene Fluorescence Probe to the Aggregation Propensity of Polypeptides. *Organic Letters*, 4(23), 4001–4004. [[Link](#)]
- Tsuchiya, Y., et al. (2024). Pyrene-Modified Cyclic Peptides Detect Cu<sup>2+</sup> Ions by Fluorescence in Water. *International Journal of Molecular Sciences*, 25(7), 4016. [[Link](#)]
- Tran, D. T., et al. (2012). Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction. *Journal of Biomolecular Screening*, 17(8), 1045-1054. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. Pyrene label used as a scale for sequence-controlled functionalized polymers - Polymer Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 4. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 5. [teledynelabs.com](https://teledynelabs.com) [[teledynelabs.com](https://teledynelabs.com)]
- 6. Solvent effects on self-assembly of beta-amyloid peptide - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Solvent effects on self-assembly of beta-amyloid peptide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Solvent-tunable morphology and emission of pyrene-dipeptide organogels - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. [diverdi.colostate.edu](https://diverdi.colostate.edu) [[diverdi.colostate.edu](https://diverdi.colostate.edu)]
- 15. Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Aggregation of Pyrene-Labeled Peptides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561677/docs#technical-support-center-troubleshooting-aggregation-of-pyrene-labeled-peptides>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)